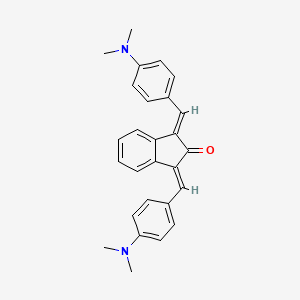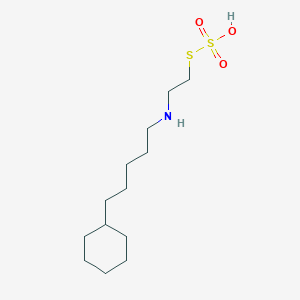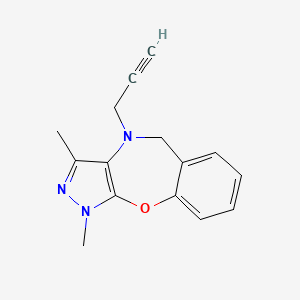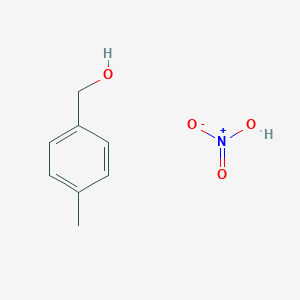![molecular formula C10H10S B14709358 [(Ethylsulfanyl)ethynyl]benzene CAS No. 14476-62-1](/img/structure/B14709358.png)
[(Ethylsulfanyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Ethylsulfanyl)ethynyl]benzene is an organic compound with the molecular formula C10H10S It consists of a benzene ring substituted with an ethynyl group and an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethylsulfanyl)ethynyl]benzene typically involves the reaction of ethynylbenzene with ethylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(Ethylsulfanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form ethylbenzene derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(Ethylsulfanyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Ethylsulfanyl)ethynyl]benzene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds and modifying the structure of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethynylbenzene: Lacks the ethylsulfanyl group, making it less reactive in oxidation reactions.
Ethylbenzene: Lacks both the ethynyl and ethylsulfanyl groups, making it less versatile in chemical reactions.
Phenylacetylene: Similar to ethynylbenzene but with a different substitution pattern.
Uniqueness
[(Ethylsulfanyl)ethynyl]benzene is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
14476-62-1 |
|---|---|
Fórmula molecular |
C10H10S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
2-ethylsulfanylethynylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
Clave InChI |
OIBZCMSPZCVBBR-UHFFFAOYSA-N |
SMILES canónico |
CCSC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)





![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)



![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

